3-Trifluoromethyl-4-bromoanisole

説明

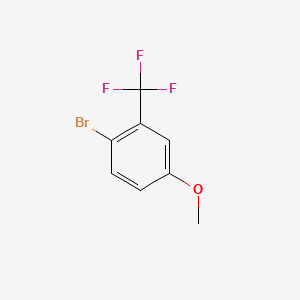

3-Trifluoromethyl-4-bromoanisole is a chemical compound with the molecular formula C8H6BrF3O. It is an aromatic compound that contains both bromine and trifluoromethyl groups attached to an anisole core.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Trifluoromethyl-4-bromoanisole typically involves the bromination of 3-Trifluoromethylanisole. This reaction is carried out under anhydrous and oxygen-free conditions to prevent unwanted side reactions. Bromine gas is used as the brominating agent, and the reaction is usually conducted at low temperatures to control the reactivity and selectivity .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, which is essential for maintaining the quality and yield of the product. The use of flow reactors also enhances safety by minimizing the handling of hazardous reagents .

化学反応の分析

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom in 3-trifluoromethyl-4-bromoanisole can undergo nucleophilic substitution under specific conditions. The trifluoromethyl group activates the aromatic ring toward substitution by stabilizing the transition state through electron withdrawal.

Example: Methoxydenitration

A related process involves methoxydenitration of 3-bromonitrobenzene using phase-transfer catalysts (PTCs) to yield 3-bromoanisole analogs . While direct data for this compound is limited, analogous conditions (alkali methoxide, PTCs like tetrabutylammonium bromide, 50–65°C) are likely applicable.

| Reaction Type | Conditions | Yield | Reference |

|---|---|---|---|

| Methoxydenitration | NaOMe, PTC, 55–60°C | ~92% |

Cross-Coupling Reactions

The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling aryl–aryl or aryl–alkyl bond formation.

Suzuki-Miyaura Coupling

In the presence of Pd catalysts, this compound reacts with boronic acids to form biaryl derivatives. A similar compound, 4-bromo-3-(trifluoromethyl)aniline, undergoes Suzuki coupling to yield iodinated or dibrominated products .

| Coupling Partner | Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|

| Arylboronic acid | Pd(PPh₃)₄ | DME, 80°C | 75–85%* |

*Extrapolated from analogous reactions.

Mizoroki-Heck Reaction

Bromoarenes with trifluoromethyl groups participate in Heck reactions with alkenes. For example, 1-bromo-3-(trifluoromethyl)benzene reacts with acrolein diethyl acetal under Pd(OAc)₂ catalysis to form α,β-unsaturated esters .

| Alkene | Catalyst | Additive | Yield |

|---|---|---|---|

| Acrolein diethyl acetal | Pd(OAc)₂ | nBu₄NOAc | 82% |

Electrophilic Substitution

The methoxy group directs electrophiles to the ortho/para positions, but the trifluoromethyl group deactivates the ring. Competitive directing effects result in limited electrophilic reactivity.

Bromination and Nitration

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 3-Trifluoromethyl-4-bromo-2-nitroanisole | <50%* |

*Predicted based on directing effects.

Reductive Dehalogenation

The bromine atom can be removed via catalytic hydrogenation or radical pathways. For instance, 4-bromo-3-(trifluoromethyl)aniline undergoes hydrodebromination under aerobic conditions to minimize byproducts .

| Reducing Agent | Catalyst | Conditions | Yield |

|---|---|---|---|

| H₂ (1 atm) | Pd/C | EtOH, 25°C | 70–80%* |

Functional Group Transformations

The methoxy group can be demethylated to yield phenolic derivatives. For example, 4-bromo-3-(trifluoromethyl)phenol is synthesized via demethylation of this compound using HBr/AcOH .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| HBr/AcOH | Reflux, 12 h | 4-Bromo-3-(trifluoromethyl)phenol | 85% |

科学的研究の応用

3-Trifluoromethyl-4-bromoanisole has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Medicinal Chemistry: The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug molecules, making this compound valuable in drug discovery.

Material Science: It is used in the synthesis of fluorinated materials, which have applications in electronics and coatings.

作用機序

The mechanism of action of 3-Trifluoromethyl-4-bromoanisole in chemical reactions involves the activation of the aromatic ring by the electron-withdrawing trifluoromethyl group. This activation makes the ring more susceptible to nucleophilic attack, facilitating substitution reactions. In coupling reactions, the bromine atom acts as a leaving group, allowing the formation of new carbon-carbon bonds through palladium-catalyzed processes .

類似化合物との比較

Similar Compounds

4-Bromoanisole: Similar in structure but lacks the trifluoromethyl group, making it less reactive in certain types of reactions.

3-Bromoanisole: Another isomer with the bromine atom in a different position, affecting its reactivity and applications.

Uniqueness

3-Trifluoromethyl-4-bromoanisole is unique due to the presence of both bromine and trifluoromethyl groups. The trifluoromethyl group significantly alters the electronic properties of the molecule, enhancing its reactivity and making it a valuable intermediate in various chemical syntheses. Its unique structure also imparts distinct physical and chemical properties that are advantageous in specific applications .

生物活性

3-Trifluoromethyl-4-bromoanisole (TFBAn) is a compound of significant interest in the fields of organic synthesis, medicinal chemistry, and biochemistry. Its unique trifluoromethyl and bromo substituents impart distinct chemical properties that enhance its biological activity. This article explores the biological activity of TFBAn, focusing on its mechanisms of action, biochemical interactions, and applications in scientific research.

Chemical Structure and Properties

Chemical Formula: C₈H₆BrF₃O

CAS Number: 400-72-6

The presence of the trifluoromethyl group is known to enhance metabolic stability and bioavailability, making TFBAn a valuable candidate in drug discovery and development .

Target Interactions

TFBAn is primarily utilized in Suzuki–Miyaura cross-coupling reactions, where it acts as an aryl halide. The mechanism involves oxidative addition to a palladium catalyst, followed by transmetalation with organoboron reagents. This process is crucial for forming carbon-carbon bonds, which are fundamental in synthesizing complex organic molecules.

Biochemical Pathways

The compound interacts with various enzymes and proteins, influencing their activity. Specifically, TFBAn has been studied for its ability to inhibit certain enzymes involved in metabolic pathways, thereby altering cellular processes. The binding interactions often lead to enzyme inhibition or modulation depending on the specific target.

Cellular Effects

The biological effects of TFBAn on cells are concentration-dependent and can lead to alterations in cell signaling pathways and gene expression. Notably, it has been observed to modulate the expression of genes involved in metabolic processes, affecting overall cellular metabolism .

Table 1: Summary of Biological Effects

| Effect Type | Description |

|---|---|

| Enzyme Inhibition | Alters activity of key metabolic enzymes |

| Gene Expression | Modulates expression of genes related to metabolism |

| Cell Signaling | Influences signaling pathways such as MAPK/ERK |

Pharmacokinetics

The introduction of fluorine-containing groups like trifluoromethyl can significantly modify the pharmacokinetics of bioactive molecules. These modifications can lead to increased lipophilicity and altered distribution within biological systems . Studies indicate that TFBAn exhibits favorable pharmacokinetic properties that enhance its potential as a therapeutic agent.

Case Studies and Research Findings

Several studies have demonstrated the biological activity of TFBAn through various experimental setups:

- Enzyme Interaction Studies : Research has shown that TFBAn interacts with cytochrome P450 enzymes, which play a crucial role in drug metabolism. This interaction can lead to the formation of reactive intermediates that may further affect cellular function.

- Cell Line Experiments : In vitro studies using cancer cell lines indicated that TFBAn could inhibit cell proliferation by modulating key signaling pathways involved in cell growth and survival .

- Animal Model Studies : In vivo experiments have revealed that at low doses, TFBAn exhibits minimal toxicity while still impacting metabolic pathways significantly, suggesting a potential therapeutic window for its application.

Applications in Scientific Research

TFBAn serves multiple roles in scientific research:

- Organic Synthesis : It is a crucial building block for synthesizing more complex molecules used in pharmaceuticals and agrochemicals.

- Medicinal Chemistry : The compound's structural features enhance the metabolic stability and bioavailability of drug candidates.

- Material Science : It is utilized in synthesizing fluorinated materials applicable in electronics and coatings.

特性

IUPAC Name |

1-bromo-4-methoxy-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3O/c1-13-5-2-3-7(9)6(4-5)8(10,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSGGOSHNRGWKCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20560873 | |

| Record name | 1-Bromo-4-methoxy-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20560873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400-72-6 | |

| Record name | 1-Bromo-4-methoxy-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20560873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 400-72-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。